molecular formula C15H15ClN2O2S B2849138 Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate CAS No. 344281-64-7

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate

Cat. No. B2849138
CAS RN: 344281-64-7
M. Wt: 322.81
InChI Key: OJPNKQSLSRVERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate is a chemical compound with the molecular formula C15H15ClN2O2S . It is also known by its CAS number 344281-64-7 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate serves as a precursor in the synthesis of complex chemical structures, highlighting its versatility in organic synthesis. For instance, it has been used in the facile one-pot synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This process involves conjugate additions and direct additions leading to novel polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines, among other derivatives, showcasing the compound's utility in synthesizing heterocyclic compounds with potential applications in drug development and materials science (Latif, Rady, & Döupp, 2003).

Additionally, it has been employed in the synthesis of 5-methyl-4-thiopyrimidine derivatives. These derivatives have been studied for their crystal structure and cytotoxic activity, emphasizing the compound's role in producing new molecules with potential therapeutic applications. The study examines these compounds' cytotoxicity against various cancer cell lines, providing insights into their biological activity and potential as cancer therapeutics (Stolarczyk et al., 2018).

Antifungal and Antibacterial Applications

Research into heterocyclic compounds containing the sulfonamido moiety, derived from precursors including ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate, has revealed significant antibacterial activities. These studies aim to develop new antibacterial agents, highlighting the compound's potential in addressing bacterial resistance through the synthesis of novel heterocyclic compounds. The synthesized compounds exhibit high antibacterial activity, underscoring the importance of this chemical in developing new antimicrobial therapies (Azab, Youssef, & El‐Bordany, 2013).

Nonlinear Optical Materials

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate has also been investigated for its application in the field of nonlinear optical materials. A derivative, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, demonstrates potential in this area. The study focused on the crystal growth, structural evaluation, and nonlinear optical analysis of this compound, indicating its utility in developing optical materials with enhanced properties. This research points to the broader applications of ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate derivatives in photonics and optoelectronics, contributing to advancements in technology and materials science (Dhandapani, Manivarman, & Subashchandrabose, 2017).

properties

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)pyrimidin-2-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-3-20-14(19)10(2)21-15-17-8-12(9-18-15)11-4-6-13(16)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNKQSLSRVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.